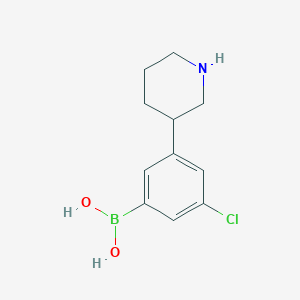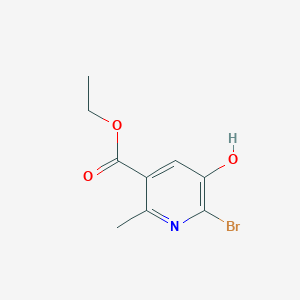
Ethyl 6-bromo-5-hydroxy-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-5-hydroxy-2-methylnicotinate is a chemical compound with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.08 g/mol . This compound is a derivative of nicotinic acid and features a bromine atom, a hydroxyl group, and an ethyl ester group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-hydroxy-2-methylnicotinate typically involves the bromination of 5-hydroxy-2-methylnicotinic acid followed by esterification with ethanol. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-5-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-bromo-5-oxo-2-methylnicotinic acid ethyl ester.
Reduction: Ethyl 5-hydroxy-2-methylnicotinate.
Substitution: Ethyl 6-substituted-5-hydroxy-2-methylnicotinate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-5-hydroxy-2-methylnicotinate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for drug development targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 6-bromo-5-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-bromo-6-hydroxy-2-methylnicotinate
- Ethyl 6-bromo-5-methylnicotinate
- Ethyl 5-amino-6-bromo-2-methylnicotinate
Uniqueness
Ethyl 6-bromo-5-hydroxy-2-methylnicotinate is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
ethyl 6-bromo-5-hydroxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)6-4-7(12)8(10)11-5(6)2/h4,12H,3H2,1-2H3 |
InChI-Schlüssel |
PAYTVUKTJRIXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(N=C1C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


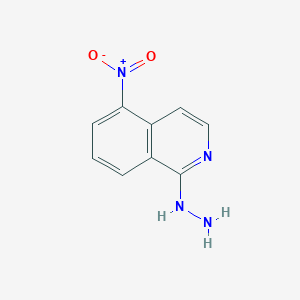
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/no-structure.png)
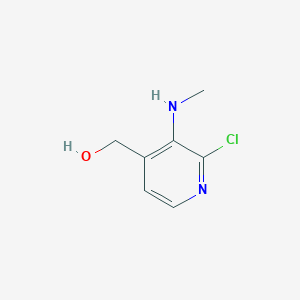
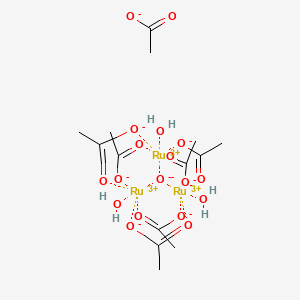
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)

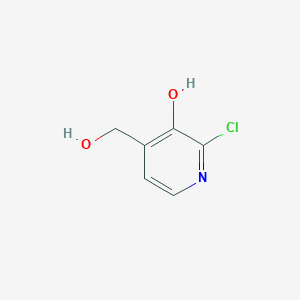

![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)

